2,3,6-Trichlorobenzaldehyde
Overview
Description
2,3,6-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O and a molecular weight of 209.457 g/mol . It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 3, and 6 positions on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,3,6-Trichlorobenzaldehyde are paramagnetic ions, specifically Copper (Cu 2+) and Manganese (Mn 2+) . These ions play a crucial role in the relaxation behavior of long-lived coherences in a two-spin system .
Mode of Action
This compound interacts with its targets, the paramagnetic ions, and influences the relaxation behavior of long-lived coherences . This interaction results in changes in the two-spin system .
Biochemical Pathways
It is known that the compound’s interaction with paramagnetic ions influences the relaxation behavior of long-lived coherences in a two-spin system . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the relaxation behavior of long-lived coherences in a two-spin system
Action Environment
It is known that the compound’s interaction with paramagnetic ions, which can be influenced by environmental factors, plays a crucial role in its mechanism of action .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can influence the relaxation behavior of long-lived coherences in a two-spin system This suggests that 2,3,6-Trichlorobenzaldehyde may interact with certain enzymes and proteins, potentially influencing their activity
Molecular Mechanism
It is known that the compound can influence the relaxation behavior of long-lived coherences in a two-spin system , suggesting that it may interact with biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of benzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,6-trichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2,3,6-trichlorobenzyl alcohol when treated with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
Oxidation: 2,3,6-Trichlorobenzoic acid
Reduction: 2,3,6-Trichlorobenzyl alcohol
Substitution: 2,3,6-Trimethoxybenzaldehyde
Scientific Research Applications
2,3,6-Trichlorobenzaldehyde is utilized in various scientific research applications, including:
Biology: The compound is used in studies involving the interaction of chlorinated aromatic compounds with biological systems, particularly in understanding their toxicological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 3-Chlorobenzaldehyde
Uniqueness
Compared to its analogs, 2,3,6-Trichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and physical properties. The 2,3,6-trichloro substitution pattern imparts distinct electronic effects, making it more reactive in certain chemical reactions compared to mono- or dichlorinated benzaldehydes .
Properties
IUPAC Name |
2,3,6-trichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSMWWOMOVHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196878 | |
Record name | 2,3,6-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 2,3,6-Trichlorobenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2954 | |
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Solubility |
VERY SOL IN ETHER, ACETONE, BENZENE, & HOT PETROLEUM ETHER; SLIGHTLY SOL IN PETROLEUM ETHER | |
Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
4659-47-6 | |
Record name | 2,3,6-Trichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4659-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,6-Trichlorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q065LQH643 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-87 °C | |
Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2,3,6-Trichlorobenzaldehyde chosen as a model system to study the impact of paramagnetic ions on long-lived coherences?
A: this compound possesses two coupled protons, a structural feature suitable for investigating LLC behavior []. This choice simplifies the analysis of how paramagnetic ions affect the relaxation properties of these long-lived states. The molecule's well-defined structure allows researchers to directly correlate experimental observations with theoretical models of relaxation mechanisms.
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